molecular formula C12H14O5 B1605540 Diethyl 5-hydroxyisophthalate CAS No. 39630-68-7

Diethyl 5-hydroxyisophthalate

Cat. No. B1605540
CAS RN: 39630-68-7
M. Wt: 238.24 g/mol
InChI Key: PUZBTHGPBGQFLW-UHFFFAOYSA-N
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Patent
US07501210B2

Procedure details

0.08 mol (28.8 g) of 4-(6-bromohexyloxy)-4′-cyanobiphenyl, 0.08 mol (16.6 g) of diethyl 5-hydroxyisophthalate, 0.12 mol (19.2 g) of potassium carbonate anhydride and 400 ml of acetone were placed in a 1 l three-neck flask and the mixture was reacted under reflux for 24 hours by using a water bath. After the reaction solution was allowed to cool, it was poured into about 4 l of purified water to take out a precipitate, which was to be a crude subject product, by filtration and the precipitate was dried under reduced pressure (yield: 90% (37 g)). The resulting precipitate was recrystallized from acetone to obtain diethyl isophthalate carrying cyanobiphenyl through a hexyl group as a target product (yield: 73% (30 g)). The resulting compound was subjected to nuclear magnetic resonance (NMR) measurement. The results of measurement are shown below. Also, the compound was subjected to mass spectrometry, with the result that a peak corresponding to a molecular weight of 515.6 was confirmed.
Name
4-(6-bromohexyloxy)-4′-cyanobiphenyl
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium carbonate anhydride
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrCCCCCCOC1C=CC(C2C=CC(C#N)=CC=2)=CC=1.O[C:24]1[CH:25]=[C:26]([C:35]([O:37][CH2:38][CH3:39])=[O:36])[CH:27]=[C:28]([CH:34]=1)[C:29]([O:31][CH2:32][CH3:33])=[O:30].CC(C)=O>O>[C:29]([O:31][CH2:32][CH3:33])(=[O:30])[C:28]1[CH:34]=[CH:24][CH:25]=[C:26]([C:35]([O:37][CH2:38][CH3:39])=[O:36])[CH:27]=1

Inputs

Step One
Name
4-(6-bromohexyloxy)-4′-cyanobiphenyl
Quantity
28.8 g
Type
reactant
Smiles
BrCCCCCCOC1=CC=C(C=C1)C1=CC=C(C=C1)C#N
Name
Quantity
16.6 g
Type
reactant
Smiles
OC=1C=C(C=C(C(=O)OCC)C1)C(=O)OCC
Name
potassium carbonate anhydride
Quantity
19.2 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the precipitate was dried under reduced pressure (yield: 90% (37 g))
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(C(=O)OCC)=CC=C1)(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.